molecular formula C12H17N3O4S2 B12754689 Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate CAS No. 84384-89-4

Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate

Cat. No.: B12754689
CAS No.: 84384-89-4
M. Wt: 331.4 g/mol
InChI Key: IFFBRBZYDGBFLK-GXDHUFHOSA-N
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Description

Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate is a complex organic compound that features a pyridine ring, an ethoxy group, and a sulfinyl group

Preparation Methods

The synthesis of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.

    Sulfinylation: The sulfinyl group is added through a sulfoxidation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic pathways.

Comparison with Similar Compounds

Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate can be compared with similar compounds such as:

    N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: This compound shares the pyridine ring and ethoxy group but differs in its overall structure and functional groups.

    Benzimidazoles: These compounds have a similar heterocyclic structure but differ in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

84384-89-4

Molecular Formula

C12H17N3O4S2

Molecular Weight

331.4 g/mol

IUPAC Name

methyl (1E)-N-[methyl(2-pyridin-2-ylethoxysulfinyl)carbamoyl]oxyethanimidothioate

InChI

InChI=1S/C12H17N3O4S2/c1-10(20-3)14-19-12(16)15(2)21(17)18-9-7-11-6-4-5-8-13-11/h4-6,8H,7,9H2,1-3H3/b14-10+

InChI Key

IFFBRBZYDGBFLK-GXDHUFHOSA-N

Isomeric SMILES

C/C(=N\OC(=O)N(C)S(=O)OCCC1=CC=CC=N1)/SC

Canonical SMILES

CC(=NOC(=O)N(C)S(=O)OCCC1=CC=CC=N1)SC

Origin of Product

United States

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